

Application Notes and Protocols for ADAM-17 Substrate Cleavage Assay Using FRET

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Compound of Interest

Compound Name: ADAM-17 Substrate

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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide variety of extracellular protein domains, a process that releases them from the cell surface. This ectodomain shedding is a key regulatory step in numerous physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases. Among its many substrates are Tumor Necrosis Factor- α (TNF- α), Epidermal Growth Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R). The dysregulation of ADAM-17 activity has been implicated in the pathogenesis of several diseases, making it a significant therapeutic target.

This document provides a detailed protocol for an in vitro **ADAM-17 substrate** cleavage assay using Förster Resonance Energy Transfer (FRET). FRET-based assays offer a sensitive and continuous method for monitoring enzyme activity, making them ideal for high-throughput screening of potential ADAM-17 inhibitors and for detailed kinetic studies.

Principle of the FRET-Based Assay

The FRET-based assay for ADAM-17 activity utilizes a synthetic peptide substrate that contains a cleavage site specific for ADAM-17. This peptide is flanked by a fluorophore (donor) and a quencher (acceptor) molecule. In the intact peptide, the close proximity of the donor and

acceptor allows for FRET to occur, where the energy from the excited donor fluorophore is transferred to the acceptor, resulting in quenching of the donor's fluorescence. Upon cleavage of the peptide by ADAM-17, the fluorophore and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the enzymatic activity of ADAM-17.[1][2]

Data Presentation

Table 1: Commonly Used FRET Substrates for ADAM-17 Assay

Substrate Sequence	Fluorophore (Donor)	Quencher (Acceptor)	Excitation (nm)	Emission (nm)	Reference
Mca-PLAQAV-Dpa-RSSSR-NH ₂	Mca	Dpa	320	405	[3][4]
(FITC)-PLAQAVRSSR-(Lys-DABCYL)	FITC	DABCYL	485	530	[5]
Abz-LAQAVRSSR-EDDnp	Abz	EDDnp	320	420	[6]

Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl; FITC: Fluorescein isothiocyanate; DABCYL: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid; Abz: 2-Aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine.

Table 2: Kinetic Parameters of ADAM-17 with a FRET Substrate

Substrate	K _M (μM)	V _{max} (RFU/min)	k _{cat} (s ⁻¹)	k _{cat} /K _M (M ⁻¹ s ⁻¹)	Conditions	Reference
Generic FRET Peptide	~5-15	Varies with enzyme concentration	Not specified	Not specified	HEK cell lysates, varying substrate concentrations (0-10 μM)	[7][8]

K_M (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_{max}. V_{max} (maximum reaction velocity) is the rate of reaction when the enzyme is saturated with substrate. k_{cat} (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. k_{cat}/K_M is the catalytic efficiency.

Table 3: IC₅₀ Values of Known ADAM-17 Inhibitors

Inhibitor	IC ₅₀ (nM)	Assay Conditions	Reference
GI254023X	541	Biochemical assay with synthetic substrate	[9]
TAPI-1	Varies	Fluorogenic assay	[10]

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Materials and Reagents

- Recombinant human ADAM-17 (e.g., from R&D Systems or similar)[4]
- ADAM-17 FRET substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)[3]
- ADAM-17 inhibitor (e.g., GI254023X or TAPI-1) for control experiments

- Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35. Note: Some protocols suggest a higher pH of 9.0 and the inclusion of 2.5 µM ZnCl₂. It is crucial to avoid salts like NaCl and CaCl₂, as they can inhibit TACE activity.[\[4\]](#)[\[5\]](#)[\[11\]](#)
- DMSO (for dissolving substrate and inhibitors)
- Black, flat-bottom 96- or 384-well microplates (low binding)[\[10\]](#)
- Fluorescence microplate reader with appropriate excitation and emission filters

Experimental Procedure

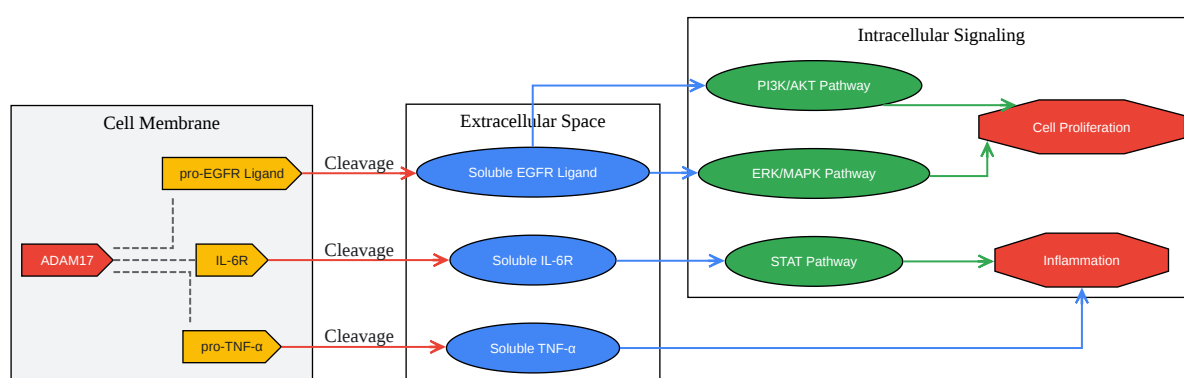
- Preparation of Reagents:
 - Reconstitute lyophilized recombinant ADAM-17 in sterile, deionized water to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
 - Prepare a working solution of ADAM-17 by diluting the stock solution in Assay Buffer to a final concentration of 0.2 ng/µL.[\[3\]](#)[\[11\]](#) Keep the diluted enzyme on ice.
 - Dissolve the FRET substrate in DMSO to create a 1-2 mM stock solution.[\[3\]](#)[\[5\]](#) Store protected from light at -20°C.
 - Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer to a final concentration of 20 µM.[\[3\]](#)[\[11\]](#)
 - For inhibitor studies, dissolve the inhibitor in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in Assay Buffer containing the same final percentage of DMSO as the test wells. The final DMSO concentration in the assay should not exceed 1%.[\[10\]](#)[\[12\]](#)
- Assay Protocol for ADAM-17 Activity:
 - Add 50 µL of the 0.2 ng/µL ADAM-17 working solution to the wells of a black microplate.
 - Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.

- Initiate the reaction by adding 50 μL of the 20 μM FRET substrate working solution to all wells. The final concentration of the substrate in the well will be 10 μM and the final amount of enzyme will be 10 ng.
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the Mca-Dpa substrate).[\[3\]](#)[\[11\]](#)
- Measure the fluorescence intensity kinetically at 37°C for a period of 30-60 minutes, taking readings every 1-2 minutes.
- Assay Protocol for Inhibitor Screening:
 - Add 40 μL of the 0.25 ng/ μL ADAM-17 working solution to the wells.
 - Add 10 μL of the inhibitor dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
 - Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding 50 μL of the 20 μM FRET substrate working solution.
 - Measure the fluorescence kinetically as described above.
- Data Analysis:
 - For activity assays, determine the initial reaction velocity (V_0) by calculating the slope of the linear portion of the fluorescence versus time curve. Subtract the slope of the substrate blank from the slopes of the enzyme-containing wells.
 - For inhibitor screening, calculate the percentage of inhibition using the following formula:
$$\% \text{ Inhibition} = [1 - (V_{0_inhibitor} / V_{0_vehicle})] \times 100$$
 - To determine the IC_{50} value of an inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.[\[13\]](#)

- For kinetic studies (K_M and V_{max}), vary the substrate concentration while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[7][14]

Mandatory Visualizations

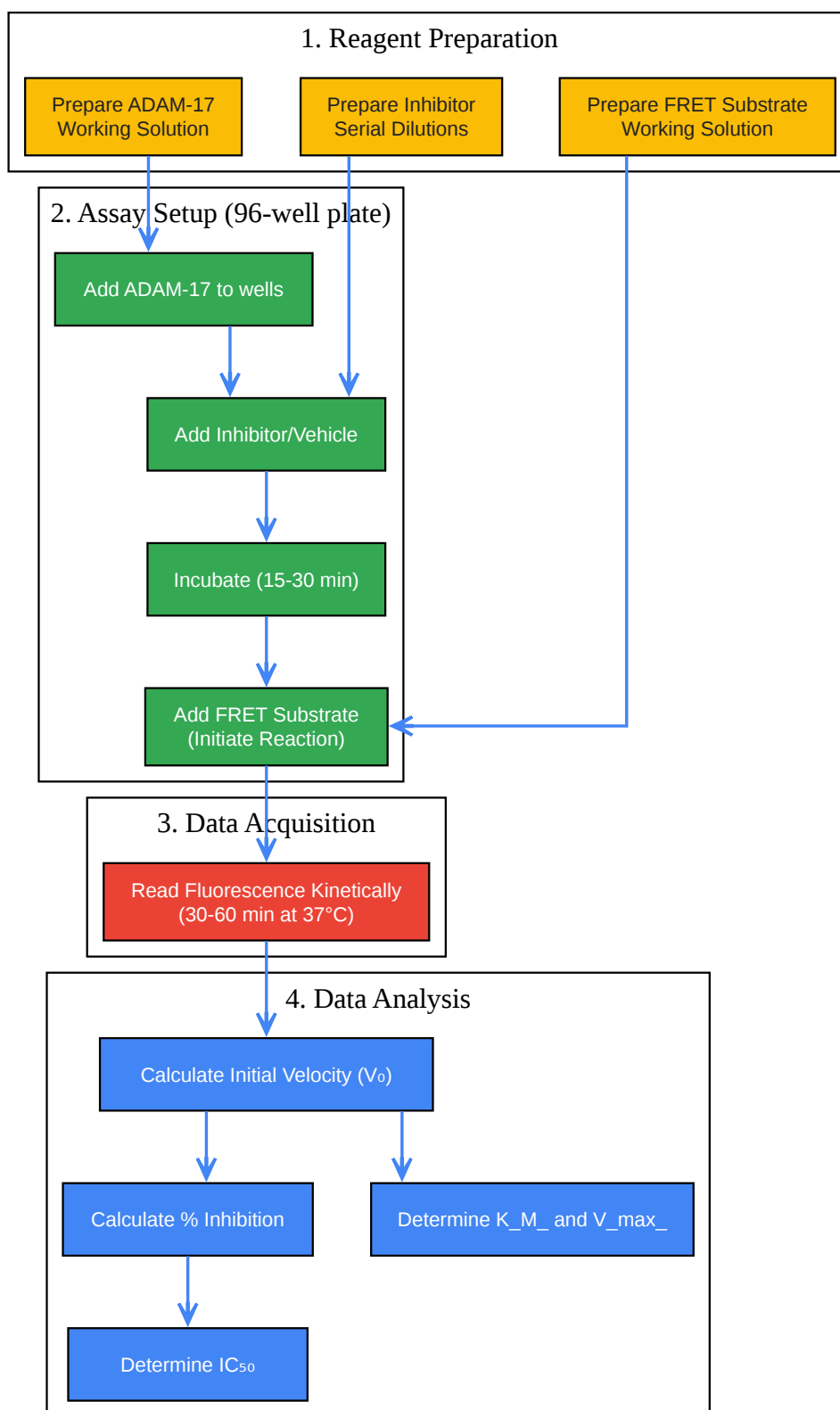
ADAM-17 Signaling Pathway



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Caption: ADAM-17 mediated ectodomain shedding and downstream signaling.

Experimental Workflow for ADAM-17 FRET Assay



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Caption: Workflow for ADAM-17 inhibitor screening using a FRET-based assay.

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